REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[Br:9][C:10]1[CH:11]=[C:12]([NH:16][NH2:17])[CH:13]=[CH:14][CH:15]=1.[CH:18]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19]1>ClCCl>[Br:9][C:10]1[CH:11]=[C:12]([NH:16][NH:17][C:22]([CH:18]2[CH2:21][CH2:20][CH2:19]2)=[O:23])[CH:13]=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
3-bromophenylhydrazine hydrochloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at −5° C. to −10° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-salt bath
|
Type
|
CUSTOM
|
Details
|
did not exceed −10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuo and 4% aqueous sodium hydrogen carbonate solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the semi-solid was washed with 4% aqueous sodium hydrogen carbonate solution, water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)NNC(=O)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |